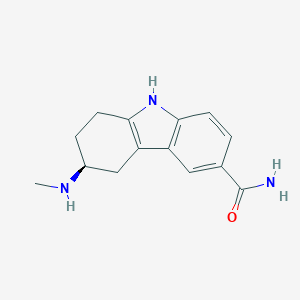

ent-Frovatriptan

Beschreibung

Significance of Enantiomerism in Drug Development: The Case of Frovatriptan (B193164)

Enantiomerism, the existence of molecules that are non-superimposable mirror images of each other, is a critical consideration in the development of pharmaceutical agents. Enantiomers often exhibit distinct pharmacological properties, including differences in potency, efficacy, metabolism, distribution, and excretion jrespharm.comwashington.eduresearchgate.net. This is due to the specific interactions between chiral drug molecules and chiral biological systems, such as receptors, enzymes, and transporters washington.eduresearchgate.net. The analogy of a key fitting into a lock or a hand fitting into a glove is often used to describe this stereospecific recognition washington.edu.

In the case of Frovatriptan, the presence of a chiral center at the carbon atom bearing the methylamino group results in (R) and (S) enantiomers google.com. Research into these enantiomers has revealed differences in their interactions with biological targets. For instance, in vitro testing on rabbit basilar artery indicated that the (+)-enantiomer, corresponding to (R)-Frovatriptan, demonstrated greater activity compared to the (-)-enantiomer, ent-Frovatriptan google.com.

Furthermore, studies investigating the interaction of Frovatriptan enantiomers with organic cation transporters (OCTs) have shown stereoselective transport. Specifically, (S)-frovatriptan (this compound) exhibited higher maximum transport velocity (v_max) ratios compared to (R)-frovatriptan for OCT1, OCT2, and OCT3 nih.gov.

| Transporter | v_max Ratio ((S)-Frovatriptan / (R)-Frovatriptan) |

| OCT1 | 2.39 |

| OCT2 | 2.79 |

| OCT3 | 1.56 |

Historical Context of Frovatriptan Research

The development of Frovatriptan is part of the broader history of triptans, a class of drugs designed as selective serotonin (B10506) 5-HT1B/1D receptor agonists for the acute treatment of migraine tsijournals.comresearchgate.netdrugbank.com. Frovatriptan is considered a second-generation triptan drugbank.com.

Early research into compounds related to Frovatriptan identified that the presence of a chiral center led to optically active enantiomers google.com. Investigations were conducted to understand the pharmacological properties of these individual enantiomers google.com. Methods for separating the enantiomers were developed, including techniques such as chiral HPLC and the formation and separation of diastereomeric salts tsijournals.comgoogle.com. Asymmetric synthesis routes were also explored to produce enantiomerically pure intermediates and the final (R)-Frovatriptan researchgate.netcsic.es.

The decision to pursue the development of (R)-Frovatriptan as the single active pharmaceutical ingredient was based on research indicating its favorable pharmacological profile, particularly its potent agonism at the target 5-HT1B/1D receptors, which are implicated in migraine relief through vasoconstriction of cranial arteries wikipedia.orgtsijournals.comfda.govdrugbank.comfda.gov. While this compound (the (S)-enantiomer) was found to be less active in certain key in vitro assays relevant to the desired therapeutic effect google.com, its distinct interactions with other biological targets, like organic cation transporters, highlight the complexity addressed during the drug development process nih.gov. The successful development and marketing of (R)-Frovatriptan as a single enantiomer drug, under the brand name Frova, exemplifies the pharmaceutical industry's move towards developing stereochemically pure drugs to optimize therapeutic outcomes wikipedia.orgtsijournals.comjst.go.jp.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQPHWEGNHMSK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422821 | |

| Record name | ent-Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158930-18-8 | |

| Record name | (S)-Frovatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158930-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ent-Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Profile of Ent Frovatriptan

Mechanism of Action of ent-Frovatriptan

The mechanism of action of this compound is primarily attributed to its agonistic activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors. portico.orgcymitquimica.comresearchgate.netchemicalbook.commedchemexpress.comresearchgate.netfda.govwikipedia.orgjvsmedicscorner.comaneskey.comdiva-portal.orgresearchgate.netresearchgate.netingentaconnect.com These receptors are G protein-coupled receptors (GPCRs) that play a significant role in modulating vascular tone and neurotransmission within the trigeminovascular system, which is implicated in migraine pathophysiology. jvsmedicscorner.comresearchgate.netcambridge.orgmedchemexpress.com

Serotonin 5-HT1B Receptor Agonism by this compound

This compound acts as a potent agonist at serotonin 5-HT1B receptors. portico.orgresearchgate.net Activation of 5-HT1B receptors, predominantly located on cranial vascular smooth muscle, leads to vasoconstriction. portico.orgresearchgate.netjvsmedicscorner.comdiva-portal.orgresearchgate.netcambridge.org This vasoconstrictive effect is hypothesized to counteract the vasodilation of meningeal arteries that occurs during a migraine attack. portico.orgresearchgate.netcambridge.org Studies have shown that this compound exhibits similar agonist potency on 5-HT1B receptors as serotonin and other triptans. portico.org

Serotonin 5-HT1D Receptor Agonism by this compound

In addition to its effects on 5-HT1B receptors, this compound is also an agonist at serotonin 5-HT1D receptors. portico.orgcymitquimica.comresearchgate.netchemicalbook.commedchemexpress.comresearchgate.netfda.govjvsmedicscorner.comdiva-portal.org These receptors are found on trigeminal nerve terminals that innervate cranial blood vessels and the dura mater. researchgate.netjvsmedicscorner.comcambridge.org Activation of presynaptic 5-HT1D receptors is thought to inhibit the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), which contribute to pain and inflammation during migraine. researchgate.netjvsmedicscorner.comdiva-portal.orgresearchgate.netcambridge.org

Functional Selectivity of this compound on Vascular Beds: Cerebral versus Coronary Arteries

Research indicates that this compound demonstrates functional selectivity for cerebral circulation compared to coronary arteries. portico.orgmedchemexpress.comaneskey.comcambridge.orgresearchgate.netopenaccessjournals.com This selectivity suggests a potentially lower risk of unwanted coronary and peripheral vascular effects compared to some other triptans. openaccessjournals.com Studies comparing this compound and sumatriptan (B127528) in isolated canine and human coronary arteries and in a canine model of coronary artery occlusion have indicated potential advantages for this compound in patients with risk factors for coronary artery disease. portico.orgresearchgate.net In anesthetized open-chest dogs, this compound produced dose-dependent increases in carotid vascular resistance with an EC50 of 0.38 µg/kg, while sumatriptan had an EC50 of 34 µg/kg, suggesting this compound is at least 10 times more potent in increasing carotid vascular resistance. portico.org Neither compound significantly affected coronary resistance at the tested doses, although high doses of this compound (>300 µg/kg) produced a 25% reduction in coronary resistance. portico.org Further investigation in open-chest dogs showed that intracoronary or intravenous administration of this compound had no significant effects on resting heart rate, blood pressure, aortic blood flow, and other coronary hemodynamics, unlike sumatriptan which showed some effects. portico.org

Role of this compound in Inhibition of Intracranial and Extracerebral Artery Vasodilation

A key aspect of this compound's mechanism is its ability to cause vasoconstriction of dilated intracranial extracerebral vessels. portico.orgcymitquimica.comresearchgate.netresearchgate.netfda.govcambridge.org This action, mediated through 5-HT1B receptor agonism on vascular smooth muscle, helps to reverse the vasodilation associated with migraine attacks and reduce the activation of trigeminal sensory nerves. researchgate.netcambridge.org

Potential Anti-inflammatory and Pain Inhibiting Effects of this compound

Beyond direct vasoconstriction, this compound's agonism at 5-HT1D receptors on trigeminal nerve terminals contributes to pain inhibition. portico.orgresearchgate.netjvsmedicscorner.comcambridge.org By blocking the release of pro-inflammatory neuropeptides like CGRP, this compound may exert anti-inflammatory effects and reduce the sensitization of central trigeminal neurons, thereby alleviating headache pain and associated symptoms. researchgate.netjvsmedicscorner.comdiva-portal.orgresearchgate.netcambridge.orgnih.gov

Lack of Significant Affinity for GABAA Mediated Channel Activity and Benzodiazepine (B76468) Binding Sites for this compound

Information regarding the lack of significant affinity for GABAA mediated channel activity and benzodiazepine binding sites for this compound was not found in the provided search results.

Agonist Effects at Other Serotonin Receptors (5-HT1A, 5-HT1F, 5-HT7) by this compound

While this compound, like its racemate frovatriptan (B193164), is primarily recognized for its high affinity and agonist activity at 5-HT1B and 5-HT1D receptors, studies have also investigated its effects at other serotonin receptor subtypes, including 5-HT1A, 5-HT1F, and 5-HT7. Radioligand-binding studies have indicated that frovatriptan (and by extension, its enantiomer this compound) possesses moderate affinity for 5-HT1A, 5-HT1F, and 5-HT7 receptors. portico.orgresearchgate.netresearchgate.net

Specifically, frovatriptan has been described as a moderately potent full agonist at 5-HT7 receptors in vitro, with a relative efficacy of 76% compared to serotonin. portico.orgresearchgate.netresearchgate.net This contrasts with other triptans, such as zolmitriptan (B1197) and sumatriptan, which show lower potency as partial agonists at 5-HT7 receptors, and rizatriptan (B1679398), which reportedly has no detectable activity at these receptors. portico.org The affinity of frovatriptan for 5-HT1A and 5-HT1F receptors has also been noted as moderate. portico.orgresearchgate.netresearchgate.net

Receptor Binding Characteristics of this compound

The receptor binding profile of this compound is crucial to understanding its pharmacological actions. This profile is primarily defined by its affinity and potency at key serotonin receptor subtypes, particularly 5-HT1B and 5-HT1D, as well as insights gained from radioligand-binding studies.

Affinity and Potency at 5-HT1B Receptors

This compound, as an enantiomer of frovatriptan, demonstrates high affinity and potency at 5-HT1B receptors. Frovatriptan is characterized as a potent, high-affinity, and selective agonist of the 5-HT1B and 5-HT1D receptor populations. medchemexpress.comfda.gov Studies have reported high affinity for 5-HT1B receptors, with pKi values around 8.6. portico.org This high affinity contributes to its role in inducing vasoconstriction of cranial vessels, a mechanism associated with the relief of migraine headaches. portico.orgmed.or.jpcambridge.org Frovatriptan has been shown to have similar agonist potency on 5-HT1B receptors as serotonin and other triptans. portico.org

Affinity and Potency at 5-HT1D Receptors

Similar to its interaction with 5-HT1B receptors, this compound exhibits high affinity and potency at 5-HT1D receptors. Frovatriptan has shown high affinity for 5-HT1D receptors, with reported pKi values around 8.4. portico.org This interaction is believed to contribute to the inhibition of neuronal traffic across the trigeminal nerve, another proposed mechanism for the anti-migraine effects of triptans. portico.orgcambridge.org In vitro studies have indicated that frovatriptan acts as a potent full agonist at human cloned 5-HT1D receptors. researchgate.netresearchgate.net

Radioligand-Binding Studies of this compound

Radioligand-binding studies have been instrumental in characterizing the receptor affinity of frovatriptan, and by extension, this compound. These studies have consistently shown that frovatriptan has a high affinity for both 5-HT1B and 5-HT1D receptors. researchgate.netresearchgate.net Furthermore, these studies have also revealed moderate affinity for other receptor subtypes, including 5-HT1A, 5-HT1F, and 5-HT7 receptors. researchgate.netresearchgate.net The data from radioligand binding assays provide quantitative measures of the binding interactions between frovatriptan and these serotonin receptors, supporting its classification as a selective 5-HT1B/1D receptor agonist with some activity at other 5-HT1 and 5-HT7 subtypes. portico.orgmedchemexpress.comfda.gov

Here is a summary of affinity data for frovatriptan at various serotonin receptors based on available information:

| Receptor Subtype | Affinity (pKi) |

| 5-HT1B | ~8.6 portico.org |

| 5-HT1D | ~8.4 portico.org |

| 5-HT1A | ~7.3 portico.org |

| 5-HT1F | ~7.0 portico.org |

| 5-HT7 | ~6.7 portico.org |

Note: These values are representative and may vary slightly depending on the specific study and experimental conditions.

Pharmacokinetic Disposition of Ent Frovatriptan

Absorption Characteristics of ent-Frovatriptan

This compound is absorbed following oral administration, primarily from the duodenum. drugbank.com The absolute oral bioavailability of frovatriptan (B193164) has been reported to range between 20% and 30%, with a notable gender difference: approximately 20% in males and 30% in females. fda.govhres.canih.govtripod.com Maximum blood concentrations (Cmax) are typically achieved within 2 to 4 hours after a single oral dose. fda.govhres.canih.gov However, a significant proportion, approximately 60% to 70% of the plasma maximum concentration, is attained within 1 hour of dosing. nih.gov The time to maximum concentration (Tmax) may be slightly longer in women (3.25–4.5 hours) compared to men (2.75–3.0 hours). nih.gov Food intake does not significantly impact the bioavailability of frovatriptan but can delay the Tmax by approximately one hour. fda.govhres.ca The pharmacokinetics of frovatriptan demonstrate linearity across a dose range of 2.5 mg to 10 mg. nih.gov

Distribution Profile of this compound

This compound exhibits a low degree of binding to serum proteins, approximately 15%. drugbank.comfda.govhres.canih.govnih.gov However, it demonstrates moderate and reversible binding to blood cells, specifically erythrocytes, reaching approximately 60% at equilibrium. drugbank.comfda.govhres.canih.gov This results in a blood-to-plasma ratio of about 2:1 in both males and females. fda.govhres.ca Frovatriptan has a high volume of distribution (Vz/F), estimated to be approximately 1220–1668 L. nih.gov The mean steady-state volume of distribution following intravenous administration of 0.8 mg was reported as 4.2 L/kg in males and 3.0 L/kg in females. fda.govhres.ca This high volume of distribution suggests that, in addition to distribution into erythrocytes, frovatriptan may also be concentrated in a wide range of tissues or organs. nih.gov

Biotransformation Pathways of this compound

This compound undergoes biotransformation primarily in the liver.

Cytochrome P450 Metabolism (CYP1A2) of this compound

In vitro studies indicate that cytochrome P450 1A2 (CYP1A2) is the principal enzyme involved in the metabolism of frovatriptan. drugbank.comfda.govhres.canih.govnih.govnih.gov CYP1A2 is understood to be the major enzyme mediating the N-demethylation of frovatriptan. researchgate.net Frovatriptan has been found not to be an inhibitor or inducer of CYP1A2 or other CYP isoenzymes. nih.govnih.gov While CYP1A2 is a primary metabolic pathway, its inhibition (e.g., by fluvoxamine) has been shown to have only minor effects on frovatriptan pharmacokinetics, potentially due to significant renal clearance and the role of blood cell binding. nih.govresearchgate.net Gender differences in frovatriptan metabolism may be partly attributed to estrogen, a known endogenous competitive inhibitor of CYP1A2, leading to potentially higher CYP1A2 activity in men than in women. nih.gov Frovatriptan is only a weak inhibitor of monoamine oxidase (MAO) at very high concentrations in vitro and is not a substrate for this enzyme. nih.gov

Identification of this compound Metabolites

In vitro studies have identified several metabolites of frovatriptan. These include hydroxylated frovatriptan, N-acetyl desmethyl frovatriptan, hydroxylated N-acetyl desmethyl frovatriptan, and desmethyl frovatriptan, along with several other minor metabolites. drugbank.com Rac-4-Keto Frovatriptan and rac-Frovatriptan Acid have also been identified as metabolites of this compound. as-1.co.jpcymitquimica.comcymitquimica.com

Activity of this compound Metabolites

The biological activity of the identified metabolites has been investigated. Desmethyl frovatriptan, a major metabolite, has been shown to possess lower affinity for 5-HT1B/1D receptors compared to the parent compound, this compound. drugbank.com Research suggests that, in contrast to the N-demethylated metabolites of some other triptans which retain activity, N-desmethyl-frovatriptan is inactive. researchgate.net

Excretion Pathways of this compound

This compound is eliminated from the body through both hepatic metabolism and renal excretion. nih.gov Renal clearance contributes significantly to the total clearance of frovatriptan, accounting for approximately 40% to 45%. fda.govhres.canih.gov Following the administration of a single oral dose of radiolabeled frovatriptan, approximately 32% of the dose was recovered in the urine, while a larger proportion, 62%, was recovered in the feces. fda.govhres.ca Less than 10% of an oral dose is excreted in the urine as unchanged drug. drugbank.comfda.gov Both the kidney and liver possess sufficient capacity to clear frovatriptan, allowing for compensation if the function of the other organ is impaired. nih.gov Frovatriptan is characterized by a relatively long terminal elimination half-life, approximately 26 hours, which is among the longest within the triptan class. drugbank.comfda.govhres.canih.govnih.govwikipedia.orgopenaccessjournals.comdovepress.com This half-life remains relatively constant regardless of the administered dose. nih.gov Mean clearance values following an intravenous dose were reported as 220 mL/min in males and 130 mL/min in females. fda.govhres.ca Renal clearance accounted for approximately 82 mL/min in males and 60 mL/min in females. fda.govhres.ca

Enantioselective Pharmacokinetics of Frovatriptan

Frovatriptan exists as a chiral molecule with two enantiomers: the (R)-enantiomer, which is the active pharmaceutical ingredient marketed as Frovatriptan, and the (S)-enantiomer, known as this compound. While the therapeutic effects are primarily attributed to the (R)-enantiomer, studies investigating the pharmacokinetics of Frovatriptan have explored potential differences in the disposition of its enantiomers, particularly concerning membrane transport.

Research into the stereoselectivity of cell uptake by organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3, has revealed enantioselective transport of Frovatriptan. These transporters play a significant role in the uptake and disposition of various organic cations, including some drugs. Studies have demonstrated that OCT1, OCT2, and OCT3 exhibit stereoselective transport for Frovatriptan enantiomers. nih.gov Interestingly, the transport velocity (v_max) ratios indicated a preference for the (S)-enantiomer (this compound) over the (R)-enantiomer (Frovatriptan) across all three transporters examined. nih.gov

The table below summarizes the stereoselective transport data for Frovatriptan enantiomers by OCTs:

| Transporter | v_max Ratio ((S)-enantiomer / (R)-enantiomer) |

| OCT1 | 2.39 |

| OCT2 | 2.79 |

| OCT3 | 1.56 |

This enantioselective transport by OCTs represents a key aspect of the pharmacokinetic disposition of Frovatriptan enantiomers, indicating differential cellular uptake mechanisms between the active (R)-form and the less active or inactive (S)-form, this compound.

Preclinical Research and in Vivo Studies of Ent Frovatriptan

In Vitro Pharmacological Studies of ent-Frovatriptan

In vitro studies have focused on characterizing the binding affinity and functional activity of frovatriptan (B193164) (the racemate containing this compound) at different serotonin (B10506) (5-HT) receptor subtypes. Radioligand-binding studies have demonstrated that frovatriptan exhibits high affinity for 5-HT1B and 5-HT1D receptors. researchgate.net It also shows moderate affinity for 5-HT1A, 5-HT1F, and 5-HT7 receptors. researchgate.net The affinity for other receptors, such as 5-HT3, 5-HT1E, 5-HT2A (or 5-HT2C), dopamine, histamine, and α1-adrenergic receptors, has been reported as low. portico.org

Functionally, frovatriptan acts as a potent full agonist at human cloned 5-HT1B and 5-HT1D receptors in vitro. researchgate.net It has shown comparable agonist potency to serotonin and other triptans at 5-HT1B receptors. portico.org Notably, frovatriptan is also a partial agonist at 5-HT7 receptors, with a relative efficacy of 76% compared to serotonin. portico.org This contrasts with other triptans like zolmitriptan (B1197) and sumatriptan (B127528), which show low potency as partial agonists at these receptors, and rizatriptan (B1679398), which has no detectable activity. portico.org

Studies using isolated rabbit basilar arteries have shown that frovatriptan produces concentration-dependent contractions, with a reported pEC50 value of 7.2 ± 0.1. portico.org This indicates its potency in constricting cranial blood vessels, a key mechanism in migraine treatment.

The following table summarizes the receptor affinity of frovatriptan based on pKi values:

| Receptor Subtype | pKi Value |

| 5-HT1D | 8.6 portico.org |

| 5-HT1B | 8.4 portico.org |

| 5-HT1A | 7.3 portico.org |

| 5-HT1F | 7.0 portico.org |

| 5-HT7 | 6.7 portico.org |

| Adrenergic α1 | < 6 portico.org |

| Dopamine D1 | 5.0 portico.org |

| 5-HT3 | < 6 portico.org |

| 5-HT1E | < 6 portico.org |

| 5-HT2A/2C | < 6 portico.org |

In Vivo Animal Model Studies of this compound

In vivo studies utilizing animal models have been conducted to evaluate the pharmacological effects of frovatriptan. These studies aim to understand its activity in a living system, particularly concerning its effects on the vasculature and its potential in models relevant to migraine pathophysiology.

In a canine model, frovatriptan increased carotid vascular resistance for at least 4.5 hours. portico.org Calculated EC50 values in this model were reported as 0.38 µg/kg. portico.org This suggests a sustained vasoconstrictive effect on cranial blood vessels in vivo. Neither frovatriptan nor sumatriptan affected coronary resistance at the tested doses, although high doses of frovatriptan (>300 µg/kg) produced a 25% reduction in coronary resistance. portico.org

Preclinical studies in rodents have also been mentioned in the context of evaluating potential side effects of other migraine treatments, but specific detailed in vivo efficacy or mechanistic studies of this compound in rodent migraine models are not prominently featured in the search results. fleni.org.ar

Comparative Preclinical Pharmacology of this compound versus Other Triptans

Comparative preclinical studies have aimed to differentiate the pharmacological profile of frovatriptan from other triptans. These comparisons often focus on receptor binding, functional activity, and effects on different vascular beds.

In vitro studies have shown that frovatriptan has a greater selectivity for basilar arteries compared to sumatriptan. portico.org This suggests a potentially more targeted effect on cranial vessels involved in migraine. While frovatriptan shows similar agonist potency to other triptans at 5-HT1B receptors, its partial agonist activity at 5-HT7 receptors distinguishes it from some other triptans like rizatriptan, which lacks this activity, and sumatriptan and zolmitriptan, which have lower potency at 5-HT7 receptors. portico.org

In vivo comparisons in a canine model indicated that frovatriptan was at least 10 times as potent as sumatriptan in increasing carotid vascular resistance and demonstrated a longer duration of effect. portico.org This suggests potential advantages in terms of potency and sustained action on cranial blood vessels compared to sumatriptan in this model.

The receptor binding profiles also show differences among triptans. While all triptans display high affinities at 5-HT1 receptor subtypes, there are variations in their affinities for other receptors like 5-HT1A, 5-HT1F, and 5-HT7. aneskey.com Rizatriptan appears to be more selective for 5-HT1B/1D receptors compared to some other triptans. aneskey.com Frovatriptan, along with sumatriptan, zolmitriptan, and eletriptan, displays micromolar affinity at the 5-HT7 receptor. aneskey.com

The following table provides a simplified comparison of receptor interactions based on the available information:

| Triptan | 5-HT1B/1D Affinity | 5-HT7 Activity | Other Notable Interactions |

| Frovatriptan | High | Partial Agonist portico.org | Moderate affinity for 5-HT1A, 5-HT1F portico.org |

| Sumatriptan | High | Low Partial Agonist portico.org | Micromolar affinity for 5-HT7 aneskey.com |

| Zolmitriptan | High | Low Partial Agonist portico.org | Micromolar affinity for 5-HT7 aneskey.com |

| Rizatriptan | High | No detectable activity portico.org | More selective for 5-HT1B/1D aneskey.com |

| Eletriptan | High | Micromolar affinity for 5-HT7 aneskey.com | Non-selective agonist of 5-HT1B/1D/1F diva-portal.org |

| Naratriptan | High | May mediate activity via 5-HT1F aneskey.com | |

| Almotriptan (B1666892) | High | Acts selectively on intracranial extracerebral arteries fda.gov |

These preclinical comparisons highlight the distinct pharmacological characteristics of frovatriptan, particularly its sustained vasoconstrictive effect in vivo and its activity at the 5-HT7 receptor, which differentiate it from some other members of the triptan class.

Clinical Research on Ent Frovatriptan

Efficacy of ent-Frovatriptan in Acute Treatment of Migraine

Clinical research has established this compound as an effective acute treatment for migraine with and without aura. nih.gov Its efficacy has been demonstrated in several large-scale, randomized, placebo-controlled trials. nih.govdovepress.com

Headache Response and Pain Relief

The efficacy of this compound in providing headache relief has been consistently demonstrated across multiple clinical trials. In three phase III, double-blind, placebo-controlled studies involving a total of 2,676 patients, this compound was significantly more effective than placebo in the acute treatment of migraine. nih.govnih.gov

The primary endpoint in these studies was often the headache response at 2 hours, defined as a reduction in headache severity from moderate or severe to mild or none. nih.gov For this compound, the 2-hour headache response rate ranged from 36% to 46%, compared to 21-27% for placebo. nih.gov The response rates improved over time, with 4-hour headache response rates reaching up to 65%. nih.gov A pooled analysis of five randomized controlled trials showed a statistically significant increase in the proportion of patients achieving headache response with this compound compared to placebo at both 2 and 4 hours. nih.gov

Similarly, the proportion of patients who became pain-free was significantly higher with this compound than with placebo. nih.gov A pooled analysis found that the relative risk of being pain-free at 2 hours was 3.70 times higher for the this compound group compared to placebo. nih.gov

| Time Point | Outcome | This compound | Placebo | Relative Risk (95% CI) |

|---|---|---|---|---|

| 2 Hours | Headache Response | - | - | 1.66 (1.47, 1.88) nih.gov |

| Pain-Free | - | - | 3.70 (2.59, 5.29) nih.gov | |

| 4 Hours | Headache Response | - | - | 1.83 (1.66, 2.00) nih.gov |

| Pain-Free | - | - | 2.67 (2.21, 3.22) nih.gov |

Sustained Pain-Free Response and Headache Recurrence Rates

A key characteristic of this compound is its long terminal elimination half-life of approximately 26 hours, which is thought to contribute to a sustained treatment effect and low rates of headache recurrence. researchgate.netnih.gov In placebo-controlled trials, the incidence of headache recurrence within 24 hours for patients treated with this compound was low, ranging from 10% to 25%. nih.govdovepress.comnih.gov

A pooled analysis of studies demonstrated a statistically significant decrease in headache recurrence with this compound compared to placebo. nih.gov This sustained effect is a notable feature, as many patients experience a return of their headache after an initial response to acute medication. dovepress.com The low recurrence rate associated with this compound may reduce the need for rescue medication and provide a longer duration of protection. dovepress.com

Efficacy in Migraine with Aura

This compound has been shown to be effective in treating the headache phase of migraine with aura. nih.govnih.gov A meta-analysis of five double-blind, randomized, controlled crossover trials compared the efficacy of this compound with other triptans (rizatriptan, zolmitriptan (B1197), and almotriptan) in 117 migraine attacks with aura. nih.gov The results indicated that when taken during the headache phase, this compound was efficacious. nih.gov The mean headache intensity after 2 hours was significantly lower for this compound (1.2 +/- 1.0) compared to the other triptans (1.6 +/- 1.0). nih.gov Furthermore, this compound resulted in significantly lower relapse rates at both 24 hours and 48 hours in these patients. nih.gov

Efficacy in Menstrually Related Migraine (MRM) and Menstrual Migraine (MM)

Subgroup analyses of clinical trials have confirmed the efficacy of this compound in the acute treatment of menstrually related migraine (MRM). nih.govdovepress.com In a pooled analysis of three comparative studies, the proportions of pain-relief and pain-free episodes at 2, 4, and 24 hours were similar between this compound and comparator triptans in women with MRM. nih.gov However, this compound demonstrated significantly lower headache recurrence rates over 24 hours (11% vs. 24% with comparators) and 48 hours (15% vs. 26% with comparators). youtube.com This suggests a more sustained pain-relieving effect, which is particularly beneficial for menstrual migraines that are often longer and more debilitating. dovepress.comnih.gov

Efficacy in Other Migraine Subtypes (e.g., Weekend Migraine, Oral Contraceptive-Induced Migraine)

The efficacy of this compound extends to other specific migraine patient profiles. nih.govdovepress.com Analyses of patient subsets from comparative clinical trials have shown that this compound is an effective acute treatment for weekend migraine and oral contraceptive-induced migraine. nih.govdovepress.comresearchgate.net In these populations, as with other subtypes, this compound was associated with lower headache recurrence rates compared to other triptans, indicating a more sustained effect. nih.govdovepress.comresearchgate.net

Comparative Clinical Studies of this compound with Other Triptans

Direct comparative studies have been conducted to evaluate the efficacy of this compound against other second-generation triptans, including almotriptan (B1666892), rizatriptan (B1679398), and zolmitriptan. researchgate.netnih.gov Three double-blind, randomized, crossover studies involving a similar design were conducted to assess patient preference and clinical efficacy. nih.govyoutube.com

In these studies, the efficacy in terms of immediate pain relief was generally similar between this compound and the comparator triptans. nih.gov Rates of pain-free and pain-relief episodes at 2 hours were comparable. dovepress.com However, the most significant difference observed was the rate of headache recurrence. researchgate.netdovepress.com

A pooled analysis of these three studies revealed that this compound had a significantly lower headache recurrence rate over 48 hours (27%) compared to the other triptans combined (40%). dovepress.comyoutube.com This lower recurrence is attributed to its distinct pharmacokinetic profile, particularly its long elimination half-life (25-26 hours) compared to rizatriptan, zolmitriptan, and almotriptan (2-4 hours). dovepress.com This sustained effect suggests that this compound may be a preferable option for patients who frequently experience headache relapse. researchgate.netnih.gov

| Treatment Group | Recurrence Rate at 48 Hours |

|---|---|

| This compound | 27% dovepress.comyoutube.com |

| Comparator Triptans (Rizatriptan, Zolmitriptan, Almotriptan) | 40% dovepress.comyoutube.com |

In a meta-analysis focused on migraine with aura, this compound not only showed efficacy but also demonstrated superiority in certain endpoints, such as lower mean headache intensity at 2 hours and significantly lower relapse rates at 24 and 48 hours compared to rizatriptan, zolmitriptan, and almotriptan. nih.gov

Comparison of Efficacy Endpoints

Clinical trials comparing this compound with other oral triptans have revealed a nuanced efficacy profile. While some metrics show comparable initial effectiveness, this compound's performance on sustained response endpoints is a key differentiator.

A pooled analysis of three studies compared this compound to a composite group of almotriptan, rizatriptan, and zolmitriptan. nv.gov The results for initial efficacy at 2 hours were similar between this compound and the comparator group for both pain-free and pain-relief responses. nv.gov However, systematic reviews have indicated that for headache relief at 2 hours, the therapeutic gain (the percentage of patients responding to the active drug minus the percentage responding to placebo) for this compound was 19%, whereas it was higher for other triptans like sumatriptan (B127528) (33%), zolmitriptan (34%), rizatriptan (36%), and almotriptan (27%). nih.gov

In a meta-analysis of five double-blind, randomized, controlled crossover trials involving migraine with aura, the mean headache intensity after 2 hours was significantly lower for this compound (1.2 ± 1.0) compared to other triptans (rizatriptan, zolmitriptan, and almotriptan) combined (1.6 ± 1.0). nih.gov After 4 hours, the difference was even more pronounced, with mean headache intensity scores of 0.5 ± 0.6 for this compound versus 1.2 ± 1.1 for the other triptans. nih.gov

Comparative Efficacy of this compound vs. Other Triptans

| Efficacy Endpoint | This compound | Comparator Triptans (rizatriptan, zolmitriptan, almotriptan) | Source |

|---|---|---|---|

| Mean Headache Intensity at 2 hours (Migraine with Aura) | 1.2 ± 1.0 | 1.6 ± 1.0 | nih.gov |

| Mean Headache Intensity at 4 hours (Migraine with Aura) | 0.5 ± 0.6 | 1.2 ± 1.1 | nih.gov |

This table presents data from a meta-analysis of five crossover trials. The comparator group data is pooled.

Comparison of Recurrence Rates

A significant finding in clinical research is the consistently lower rate of migraine recurrence with this compound compared to other triptans. This is largely attributed to its unique pharmacokinetic property of a long terminal elimination half-life of approximately 26 hours. dovepress.com

In a pooled analysis of three head-to-head studies, this compound demonstrated significantly fewer recurrent episodes at 48 hours post-dose compared to a comparator group consisting of almotriptan, rizatriptan, and zolmitriptan. nv.gov Another meta-analysis focusing on migraine with aura found that this compound led to significantly lower relapse rates at both 24 hours and 48 hours when compared to rizatriptan, zolmitriptan, and almotriptan. nih.gov

Post-hoc analyses of randomized trials in menstrual migraine also support this finding, showing significantly lower relapse rates for this compound compared to other triptans, resulting in a better sustained pain-free response at 24 and 48 hours. nih.gov A review of multiple studies confirmed that this compound is associated with a lower recurrence of migraine at 48 hours post-dose when compared to other triptans. dovepress.com

Headache Recurrence Rates: this compound vs. Other Triptans

| Time Point | This compound | Comparator Triptans | Finding | Source |

|---|---|---|---|---|

| 48 hours | Lower Recurrence | Almotriptan, Rizatriptan, Zolmitriptan | This compound had significantly fewer recurrent episodes. | nv.gov |

| 24 hours (Migraine with Aura) | Lower Recurrence | Rizatriptan, Zolmitriptan, Almotriptan | Significantly lower relapse rate with this compound. | nih.gov |

| 48 hours (Migraine with Aura) | Lower Recurrence | Rizatriptan, Zolmitriptan, Almotriptan | Significantly lower relapse rate with this compound. | nih.gov |

| 24 hours (Menstrual Migraine) | Lower Relapse | Other Triptans | Significantly lower relapse rates and better sustained pain-free response. | nih.gov |

| 48 hours (Menstrual Migraine) | Lower Relapse | Other Triptans | Significantly lower relapse rates and better sustained pain-free response. | nih.gov |

This table synthesizes findings from multiple comparative studies.

Patient Preference Studies

Patient preference is considered a sensitive endpoint in clinical trials as it provides a global assessment of a treatment's efficacy and tolerability. nih.gov Studies directly comparing oral triptans have shown that patients can distinguish between different compounds. nih.gov

Intermittent Prophylaxis of Migraine with this compound

The long half-life of this compound makes it a suitable candidate for short-term, or intermittent, prophylaxis of predictable migraine attacks.

Short-Term Prophylaxis of Menstrual Migraine

Menstrually associated migraine (MAM) is often more severe, longer-lasting, and less responsive to acute treatment than non-menstrual attacks. nih.gov this compound has been extensively studied for the short-term prevention of these predictable attacks.

A randomized, double-blind, placebo-controlled, three-way crossover study involving 546 women evaluated a 6-day prophylactic regimen of this compound, starting 2 days before the anticipated MAM headache. nih.gov The results showed a significant reduction in the incidence of MAM. nih.gov

Incidence of Menstrually Associated Migraine (MAM) with this compound Prophylaxis

| Treatment Group | Incidence of MAM Headache During 6-day Perimenstrual Period | Source |

|---|---|---|

| Placebo | 67% | nih.gov |

| This compound (once daily) | 52% | nih.gov |

| This compound (twice daily) | 41% | nih.gov |

Data from a randomized, placebo-controlled, crossover study. Both this compound regimens were superior to placebo, and the twice-daily regimen was superior to the once-daily regimen.

These findings support the use of this compound for the intermittent prevention of MAM, with data showing it can significantly reduce the frequency and severity of these attacks. nih.govnih.gov

Pre-emptive Treatment Strategies

The concept of pre-emptive treatment involves administering medication before a predicted migraine attack, based on known triggers. The long half-life of this compound has made it a subject of investigation for this strategy beyond menstrual migraine.

One double-blind, placebo-controlled, randomized, parallel-group trial examined the efficacy of this compound as a pre-emptive treatment for fasting-induced migraine. nih.gov Subjects with a history of this migraine trigger took a single dose of the study medication at the start of a 20-hour fast. nih.gov In the this compound group, 36.4% of subjects developed a headache, compared to 52.9% in the placebo group. nih.gov While fewer subjects on this compound developed a headache, the difference between the two groups did not reach statistical significance, potentially due to the small size of the study. nih.gov This area of research suggests a potential application for this compound in preventing migraines caused by predictable triggers, although further studies are needed.

Clinical Study Methodologies and Design Considerations for this compound Trials

The clinical evaluation of this compound has utilized established methodologies for migraine drug trials, often with specific considerations to capture its unique characteristics.

Trial Design:

Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trials: This is a standard and robust design used in three major trials to initially confirm the clinical efficacy of this compound for the acute treatment of migraine. nih.gov This design is essential for demonstrating efficacy against a placebo and is a regulatory requirement. fda.gov

Crossover Design: This design is particularly useful for head-to-head comparisons of different triptans, including this compound, against comparators like rizatriptan, zolmitriptan, and almotriptan. nih.gov In a crossover study, each patient serves as their own control, which can increase statistical power and allow for the assessment of patient preference. ihs-headache.org This design was used in the trials for the intermittent prevention of menstrual migraine. nih.gov

Key Efficacy Endpoints:

Primary Endpoints: For acute treatment trials, the proportion of patients who are pain-free at 2 hours post-dose is a standard primary endpoint, as recommended by regulatory bodies like the FDA. fda.gov Headache response (reduction from moderate/severe to mild/no pain) at 2 and 4 hours is also a critical measure. nih.gov For prophylaxis trials, the primary endpoint is often the incidence of migraine headaches during a specified period. nih.gov

Secondary Endpoints: Important secondary measures include the rate of headache recurrence, sustained pain-free response (being pain-free at 2 hours and remaining so for 24 or 48 hours), and time to meaningful relief. nih.govihs-headache.org

Design Considerations Specific to this compound:

Extended Follow-up for Recurrence: Given this compound's long half-life, a key design consideration is the duration of follow-up for assessing headache recurrence. dovepress.com Trials for this compound often feature 24-hour and 48-hour recurrence as crucial secondary endpoints to fully capture its sustained effect. nih.govnih.gov

Patient Population Selection: Trials may enroll patients with a diagnosis of migraine with or without aura according to International Headache Society (IHS) criteria. fda.govihs-headache.org For specific indications, such as menstrual migraine, inclusion criteria are highly specific, requiring a documented history of MAM and regular, predictable menstrual cycles to ensure the prophylactic treatment can be timed correctly. clinicaltrials.gov

Early Intervention vs. Treating Established Headache: The timing of drug administration is a critical factor. Some studies instruct patients to treat as early as possible, while others require treatment only once the headache has reached moderate or severe intensity. nih.gov This difference in methodology can influence efficacy outcomes and is an important consideration when comparing results across different trials.

Synthesis and Chiral Resolution of Ent Frovatriptan

Chemical Synthesis Pathways of Frovatriptan (B193164)

The synthesis of frovatriptan, a tetrahydrocarbazole derivative, commonly involves established chemical reactions. A frequently utilized method for constructing the core tetrahydrocarbazole structure is the Fischer indole (B1671886) synthesis. acs.orgnih.gov This reaction is a classical approach in organic chemistry for synthesizing indoles. acs.orgnih.gov

While specific detailed synthetic schemes can vary, the general strategy involves the formation of the tetrahydrocarbazole ring system, which contains the chiral center at the 3-position. uscourts.gov Subsequent functionalization and modifications are then performed to arrive at the frovatriptan structure, including the methylamino group at the chiral center and the carboxamide group. wikipedia.orgcasetext.com Patent literature describes various approaches to the preparation of frovatriptan, often focusing on improving yields, purity, and scalability. researchgate.netgoogle.com

Enantiomeric Resolution Techniques for ent-Frovatriptan

Frovatriptan possesses a single chiral center, resulting in two enantiomers: the biologically active (R)-(+) form (this compound) and the (S)-(-) form. Since typical synthesis routes may yield a racemic mixture (a 1:1 mixture of both enantiomers), enantiomeric resolution is a crucial step to obtain the desired this compound in a highly pure form. casetext.com Two primary techniques are employed for this purpose: diastereomeric salt formation and chiral chromatography. casetext.com

Diastereomeric Salt Formation with Optically Active Acids

Classical resolution through diastereomeric salt formation is a widely used method for separating enantiomers. core.ac.uk This technique involves reacting the racemic mixture of the compound with a suitable optically active acid. core.ac.uk The reaction produces two diastereomeric salts, which are stereoisomers that are not mirror images of each other and thus possess different physical properties, such as solubility. core.ac.uk

For the resolution of racemic frovatriptan, various optically active acids have been explored. Examples of chiral acids used for diastereomeric salt formation with frovatriptan or its intermediates include 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid (DIKGA) and (1S)-(+)-10-camphorsulphonic acid. researchgate.net Another reported chiral agent for the resolution of frovatriptan is di-p-toluoyl-(D)-(+)-tartaric acid (DPTTA). google.com The difference in solubility of the diastereomeric salts allows for their separation through fractional crystallization. core.ac.uk Multiple recrystallizations may be necessary to achieve high enantiomeric purity. researchgate.net

Chiral Chromatography Methods

Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is another effective method for separating the enantiomers of frovatriptan. casetext.comiau.ir This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the column. iau.ir

Studies have demonstrated the successful chiral separation of frovatriptan enantiomers using amylose-based chiral stationary phases under normal-phase HPLC conditions. iau.irresearchgate.net The optimization of mobile phase composition, including the type and concentration of organic modifiers, is critical to achieving optimal separation and resolution of the enantiomers. iau.ir Chiral chromatography is valuable for both analytical purposes, such as determining enantiomeric purity, and preparative separations to obtain larger quantities of the desired enantiomer. iau.ir

Historical Development of this compound Synthesis

The development of frovatriptan is part of the broader history of triptans, a class of drugs that emerged from the search for selective agonists of serotonin (B10506) receptors for migraine treatment. wikipedia.orgresearchgate.net Frovatriptan was disclosed as a racemic compound initially. google.com The subsequent development efforts focused on obtaining the pharmacologically active (R)-(+) enantiomer in a pure form. casetext.com

Early synthetic work and resolution procedures were undertaken to establish viable routes for producing this compound. uscourts.govcasetext.com The development of efficient and scalable methods for both the chemical synthesis of the core structure and the chiral resolution of the enantiomers was essential for the eventual approval and availability of frovatriptan as a therapeutic agent in the early 2000s. nih.govuscourts.govwikipedia.org The historical development reflects the evolution of synthetic organic chemistry and chiral separation techniques applied to the synthesis of pharmaceutically important molecules.

Purity and Stereochemical Integrity of this compound

Ensuring the purity and stereochemical integrity of this compound is paramount for its quality as a pharmaceutical active pharmaceutical ingredient (API). Purity refers to the absence of chemical impurities, while stereochemical integrity specifically relates to the proportion of the desired (R)-(+) enantiomer relative to the (S)-(-) enantiomer. acs.org

Analytical techniques, particularly chiral HPLC, are routinely used to determine the enantiomeric excess (e.e.) or optical purity of this compound. researchgate.netacs.org High levels of optical purity, often exceeding 98% or 99% e.e., are typically required for pharmaceutical applications. researchgate.net The chosen synthesis and resolution methods are optimized to minimize racemization (conversion of the desired enantiomer to the other form) and to effectively separate any remaining undesired enantiomer or diastereomeric impurities. researchgate.netacs.org

Deuterium (B1214612) Labeled this compound for Research Applications

Deuterium labeling involves replacing one or more hydrogen atoms in a molecule with deuterium isotopes. This modification can be valuable in various research applications, particularly in pharmacokinetic studies and analytical methods. googleapis.comgoogle.com.pg

Deuterium-labeled this compound, such as this compound-d3 succinate, is available for research and analytical purposes. medchemexpress.eumedchemexpress.com These labeled analogues can be used as internal standards in analytical methods like mass spectrometry for the quantification of frovatriptan in biological samples. They are also employed in metabolic studies to track the fate of the compound in vivo. googleapis.com The incorporation of deuterium can alter the mass-to-charge ratio of the molecule, facilitating its detection and differentiation from the unlabeled compound.

Toxicology and Safety Pharmacology of Ent Frovatriptan

Preclinical Toxicology Studies

The carcinogenic potential of frovatriptan (B193164) has been assessed in a series of long-term studies in multiple animal models. An 84-week study in mice was conducted at doses of 4, 13, and 40 mg/kg/day, and a 104-week study was performed in rats at doses of 8.5, 27, and 85 mg/kg/day. hres.cafda.gov Additionally, a 26-week study was carried out in p53(+/-) transgenic mice with doses of 20, 62.5, 200, and 400 mg/kg/day. hres.cafda.gov

In these studies, although the maximum tolerated dose was not reached in the 84-week mouse study or in female rats, the systemic exposures at the highest doses were significantly greater than those achieved at the maximum recommended daily human dose (MRHD) of 7.5 mg. hres.cafda.gov The primary finding of note was an increase in the incidence of sarcomas at the injection site in female mice that received 40 mg/kg/day. This was accompanied by tissue irritation. No other significant increases in tumor incidence were observed in any other dose group. hres.cafda.gov These sarcomas are not considered relevant to humans. hres.ca

Carcinogenicity Study Designs for Frovatriptan

| Species | Study Duration | Dose Levels (mg/kg/day) |

|---|---|---|

| Mouse | 84 weeks | 4, 13, 40 |

| Rat | 104 weeks | 8.5, 27, 85 |

| p53(+/-) Transgenic Mouse | 26 weeks | 20, 62.5, 200, 400 |

Frovatriptan has been evaluated in a comprehensive battery of genotoxicity assays to determine its potential to cause genetic mutations or chromosomal damage. In the bacterial reverse mutation assay, commonly known as the Ames test, frovatriptan showed an equivocal response when tested in the absence of metabolic activation. hres.cafda.gov

Genotoxicity Profile of Frovatriptan

| Assay | Metabolic Activation | Result |

|---|---|---|

| Bacterial Reverse Mutation (Ames test) | Without | Equivocal |

| Human Lymphocyte Chromosome Aberration | Without | Positive (Clastogenic) |

| Mouse Lymphoma Assay | With and Without | Negative |

| Mouse Bone Marrow Micronucleus Test (in vivo) | N/A | Negative |

| Rat Liver Unscheduled DNA Synthesis (ex vivo) | N/A | Negative |

The effects of frovatriptan on fertility and embryo-fetal development have been investigated in animal models.

In a fertility study, male and female rats were administered oral doses of 100, 500, and 1000 mg/kg/day before and during mating, with females continuing treatment up to implantation. At all dose levels, a prolongation of the estrous cycle was observed, along with an increase in the number of females mating on the first day of pairing. fda.gov

In developmental toxicity studies, pregnant rats were administered frovatriptan during the period of organogenesis at doses of 100, 500, and 1000 mg/kg/day. These doses led to developmental toxicity, including embryofetal lethality, an increased incidence of fetal abnormalities (such as umbilical hernia and skeletal variations), and decreased embryofetal growth. hres.ca In a pre- and post-natal developmental study in rats, where dosing occurred from implantation through to day 21 post-partum, an increase in pup mortality was observed. The no-effect dose for this outcome was 100 mg/kg/day. amazonaws.com

Conversely, when pregnant rabbits were treated with frovatriptan during organogenesis at doses up to 80 mg/kg/day, no adverse effects on fetal development were observed. amazonaws.com

Reproductive and Developmental Toxicity Findings for Frovatriptan

| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings |

|---|---|---|---|

| Fertility | Rat | 100, 500, 1000 | Prolonged estrous cycle. fda.gov |

| Embryo-fetal Development | Rat | 100, 500, 1000 | Embryofetal lethality, fetal abnormalities, decreased growth. hres.ca |

| Embryo-fetal Development | Rabbit | Up to 80 | No effects on fetal development observed. amazonaws.com |

| Pre- and Post-natal Development | Rat | 100, 500, 1000 | Increased pup mortality (NOAEL = 100 mg/kg/day). amazonaws.com |

Cardiovascular Safety Profile of ent-Frovatriptan

Preclinical pharmacological studies have demonstrated that frovatriptan exhibits a degree of selectivity for the cerebral vasculature over coronary arteries. In vitro studies using isolated human arteries showed that frovatriptan had a lower threshold for causing constriction in cerebral arteries compared to coronary vessels. hres.cafda.gov In the coronary arteries, a bell-shaped dose-response curve was noted. hres.ca This cerebroselective profile suggests a lower potential for undesirable peripheral vasoconstrictor effects. hres.cafda.gov

Comparative studies in conscious dogs have further explored this profile. While both frovatriptan and sumatriptan (B127528) were found to constrict large coronary and internal carotid arteries, frovatriptan was approximately 5.7 times more potent than sumatriptan in constricting both types of vessels. hres.ca However, neither drug displayed a clear selectivity for one vascular bed over the other when administered intravenously in this model. hres.ca In a separate study in anesthetized dogs, frovatriptan had no effect on coronary blood flow following a temporary occlusion of a coronary artery, whereas sumatriptan caused a significant and prolonged decrease in blood flow under the same conditions. hres.ca

The effects of frovatriptan on cardiac hemodynamics have been evaluated in preclinical models. In studies involving anesthetized, open-chest dogs, intravenous or intracoronary administration of frovatriptan across a range of doses (0.0001-1 mg/kg) produced no consistent or measurable effects on key cardiac parameters. hres.cafda.gov These included left ventricular end-diastolic pressure, cardiac contractility, aortic blood flow, systemic peripheral resistance, coronary blood flow, coronary vascular resistance, mean arterial blood pressure, or heart rate when compared to a vehicle control. fda.gov

In conscious dogs, both frovatriptan and sumatriptan at doses up to 100 μg/kg induced significant but transient, dose-dependent increases in heart rate and mean arterial pressure. hres.ca These effects were observed within the first minute following drug administration. hres.ca A clinical study in migraine patients with or at high risk of coronary artery disease found no clinically significant changes in heart rate or blood pressure following frovatriptan administration. nih.gov

Electrocardiogram Changes and Cardiac Rhythm Disturbances

Clinical trials have evaluated the effects of frovatriptan on cardiac function, including electrocardiogram (ECG) parameters and the incidence of arrhythmias. fda.govnih.govnih.gov Sensations of chest pain, tightness, pressure, and heaviness have been reported following treatment with 5-HT1 agonists like frovatriptan; however, in clinical trials, these events were not associated with cardiac arrhythmias or ischemic ECG changes. fda.gov

In a study specifically designed to assess cardiovascular safety in migraine patients with or at high risk for coronary artery disease (CAD), frovatriptan was not associated with an increase in cardiovascular monitoring abnormalities. nih.gov The incidence of clinically significant ECG changes was found to be higher in the placebo group compared to the frovatriptan group at all post-dose time points, reaching statistical significance at the 4-hour mark (40% for placebo vs. 19% for frovatriptan). nih.gov Furthermore, the incidence of cardiac arrhythmias was higher in patients receiving placebo (11%) than in those receiving frovatriptan (3%). nih.gov

A detailed review of ECG data from multiple clinical studies provided further insights. fda.gov In one study, the change from a normal ECG at baseline to an abnormal reading at the end of the study was observed in 3.9% of patients in the frovatriptan 2.5mg group, compared to 6.8% in the placebo group. fda.gov The most common abnormalities reported included sinus bradycardia, non-specific ST-T segment changes, and non-specific T-wave changes. fda.gov Notably, a similar percentage of patients (5.9% to 10.2%) in all groups, including placebo, shifted from an abnormal ECG at baseline to a normal one at the endpoint. fda.gov

While serious cardiac events and life-threatening disturbances of cardiac rhythm have been reported with the 5-HT1 agonist class of drugs, these occurrences are extremely rare. fda.govhres.ca Among the more than 3,000 patients who participated in the premarketing clinical trials for frovatriptan, no deaths or serious cardiac events related to the use of the drug were reported. fda.govhres.ca

ECG Findings in a High-Risk Cardiovascular Patient Study| ECG Parameter | Frovatriptan Group | Placebo Group |

|---|---|---|

| Incidence of Clinically Significant ECG Changes (at 4 hours) | 19% | 40% |

| Incidence of Arrhythmias | 3% | 11% |

| Ischemia on Holter Monitor | 11% | 13% |

Neurological Safety Considerations of this compound

The neurological safety profile of frovatriptan is characterized by several common, generally mild, and transient adverse events. The most frequently reported neurological treatment-emergent adverse events in placebo-controlled trials include dizziness and paresthesia (an abnormal sensation, typically tingling or pricking). fda.govnih.gov Dysesthesia, an unpleasant, abnormal sense of touch, has also been reported. hres.ca Some individuals may experience drowsiness or fatigue, which could affect their ability to perform tasks that require alertness, such as driving. mskcc.orgmedlineplus.gov

More serious, though rare, neurological events are associated with the 5-HT1 agonist class. These include cerebrovascular events such as stroke. mskcc.org Patients should be aware of symptoms that could indicate a serious neurological event, such as weakness on one side of the body, difficulty with speech, a sudden change in balance, or drooping on one side of the face. mskcc.orgmedlineplus.gov

Another important consideration is the potential for serotonin (B10506) syndrome, a rare but potentially life-threatening condition that can occur when frovatriptan is used concurrently with other serotonergic medications. mskcc.orgdrugs.com Symptoms of serotonin syndrome may include agitation, confusion, hallucinations, rapid heartbeat, fever, muscle twitching or stiffness, and severe gastrointestinal distress. mskcc.orgmayoclinic.org

General Tolerability Profile of this compound

Across numerous clinical studies, frovatriptan has demonstrated a favorable and consistent tolerability profile. nih.govnih.gov It is generally well-tolerated in both short-term (acute) and long-term use for migraine treatment. nih.govnih.gov The majority of adverse events reported in clinical trials were of mild or moderate intensity and were transient in nature. fda.govnih.gov

When used for short-term prevention of menstrual migraine, the safety and tolerability of frovatriptan were found to be similar to its profile in acute treatment. nih.gov There was no evidence of an increased risk of cardiovascular adverse events compared to acute use, and rebound headaches were not evident. nih.gov

Incidence of Treatment-Emergent Adverse Events

The incidence of treatment-emergent adverse events for frovatriptan has been well-characterized in large, placebo-controlled clinical trials. fda.govfda.gov In a pooled analysis of four short-term trials involving 1,554 patients treated with frovatriptan 2.5 mg and 838 with placebo, the adverse events that occurred most frequently (in at least 2% of patients) and at a rate at least 1% greater than placebo were dizziness, paresthesia, headache, dry mouth, fatigue, flushing, sensations of heat or cold, and chest pain. fda.gov Other reported events included dyspepsia and skeletal pain. nih.govfda.gov

In long-term, open-label studies where patients could treat multiple migraine attacks for up to a year, 5% of patients discontinued (B1498344) treatment due to adverse events. hres.cafda.gov The safety profile in these long-term studies was consistent with that observed in short-term trials. nih.gov

Studies evaluating frovatriptan for the short-term prevention of menstrual migraine also reported on adverse events. In one such study, the most common events (occurring in >5% of patients) for frovatriptan versus placebo were upper respiratory infection (9% vs 9%), nausea (8% vs 6%), dizziness (7% vs 7%), fatigue (7% vs 4%), dysmenorrhea (7% vs 3%), influenza (6% vs 3%), and neck pain (6% vs 4%). nih.gov

Incidence of Treatment-Emergent Adverse Events in Pooled Placebo-Controlled Migraine Trials (≥2% and >Placebo)| Adverse Event | Frovatriptan 2.5 mg (n=1554) | Placebo (n=838) |

|---|---|---|

| Dizziness | 8% | 5% |

| Paresthesia | 4% | 2% |

| Headache | 4% | 3% |

| Dry Mouth | 3% | 1% |

| Fatigue | 5% | 2% |

| Flushing | 4% | 2% |

| Hot or Cold Sensation | 3% | 2% |

| Chest Pain | 2% | 1% |

| Dyspepsia | 2% | 1% |

| Skeletal Pain | 2% | 1% |

Drug Interactions Involving Ent Frovatriptan

Cytochrome P450 Enzyme Interactions of ent-Frovatriptan

The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies have identified CYP1A2 as the principal isoenzyme responsible for its biotransformation. nih.govnih.gov Despite its reliance on this pathway for metabolism, this compound itself has not been found to be an inhibitor or inducer of CYP1A2 or other major CYP isoenzymes. nih.gov This characteristic suggests a low likelihood of this compound altering the pharmacokinetics of co-administered drugs that are substrates of these enzymes. nih.gov

| Interacting Substance | Effect on this compound Pharmacokinetics | Mechanism of Interaction | Clinical Significance |

| Fluvoxamine | Slight increase in AUC and Cmax | Inhibition of CYP1A2 | Not considered clinically significant nih.gov |

| Oral Contraceptives | Slight increase in AUC and Cmax | Modification of CYP1A2 activity | Not considered clinically significant nih.gov |

| Propranolol | Slight increase in AUC and Cmax | Modification of CYP1A2 activity | Not considered clinically significant nih.gov |

| Tobacco Smoke | Slight decrease in AUC and Cmax | Induction of CYP1A2 | Not considered clinically significant nih.gov |

| Moclobemide | No significant effect | Frovatriptan (B193164) is not a substrate for MAO-A | No dose adjustment needed nih.gov |

Potential for Serotonin (B10506) Syndrome with Concomitant Medications

A significant pharmacodynamic interaction of concern with this compound, as with other triptans, is the potential for serotonin syndrome. This is a rare but serious condition that can occur when two or more drugs that increase serotonin levels are taken concurrently. mayoclinic.orgdrugs.com this compound is a serotonin 5-HT1B/1D receptor agonist. drugbank.com When combined with other serotonergic agents, there is a theoretical risk of excessive serotonin activity. mayoclinic.org

Medications that can contribute to this risk when taken with this compound include:

Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., citalopram, fluoxetine, paroxetine, sertraline) mayoclinic.orgmedindia.net

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., duloxetine, venlafaxine) mayoclinic.org

Monoamine Oxidase Inhibitors (MAOIs) (e.g., phenelzine, isocarboxazid) americanmigrainefoundation.orgmedscape.com

Tricyclic Antidepressants (TCAs) (e.g., amitriptyline) drugbank.commedindia.net

While reports suggest that the combination of triptans with SSRIs or SNRIs could increase the risk of serotonin syndrome, the actual incidence of this adverse event appears to be very low. mayoclinic.orgamericanmigrainefoundation.org Nevertheless, caution is advised, and patients should be monitored for symptoms such as mental status changes, autonomic instability, and neuromuscular abnormalities. drugs.commedscape.com It's important to note that unlike some other triptans, frovatriptan is not a substrate for monoamine oxidase (MAO), and its pharmacokinetics were not affected by co-administration with the MAO-A inhibitor moclobemide. nih.govamericanmigrainefoundation.org

| Drug Class | Example Drugs | Potential Interaction |

| SSRIs | Citalopram, Fluoxetine, Paroxetine | Increased risk of serotonin syndrome mayoclinic.orgmedindia.net |

| SNRIs | Duloxetine, Venlafaxine | Increased risk of serotonin syndrome mayoclinic.org |

| MAOIs | Phenelzine, Isocarboxazid | Increased risk of serotonin syndrome americanmigrainefoundation.orgmedscape.com |

| TCAs | Amitriptyline | Increased risk of serotonin syndrome drugbank.commedindia.net |

Interactions with Other Central Nervous System Depressants

The co-administration of this compound with other central nervous system (CNS) depressants may lead to an additive effect, potentially increasing the risk of sedation, dizziness, and other CNS-related side effects. drugbank.com Patients taking this compound should be cautious when using other medications that can cause CNS depression.

Examples of CNS depressants that may interact with this compound include:

Benzodiazepines (e.g., alprazolam, chlordiazepoxide) drugbank.com

Opioids (e.g., codeine, alfentanil) drugbank.com

Barbiturates (e.g., butabarbital) drugbank.com

Muscle relaxants (e.g., baclofen, cyclobenzaprine) drugbank.com

Certain antihistamines (e.g., cetirizine, clemastine) drugbank.com

The concurrent use of these substances can potentiate the CNS depressant effects of this compound, although specific clinical studies on the magnitude of this interaction are limited.

Impact on Antihypertensive Activities

This compound, as a member of the triptan class, can cause vasoconstriction, which may lead to transient increases in blood pressure. drugs.comhres.ca This effect is a primary consideration for patients with a history of hypertension or those being treated with antihypertensive medications. The use of this compound is contraindicated in patients with uncontrolled hypertension. medscape.comdrugs.com

For individuals with controlled hypertension, this compound should be used with caution, as it has been observed to cause temporary elevations in blood pressure and peripheral vascular resistance in some patients. hres.ca There is a potential for this compound to decrease the therapeutic effects of antihypertensive drugs. drugbank.com

A review of studies involving hypertensive and normotensive individuals found that while hypertensive patients may be less responsive to triptan therapy in general, frovatriptan demonstrated a sustained antimigraine effect in both groups without causing an increase in blood pressure or heart rate during the study. nih.gov Despite these findings, monitoring blood pressure is recommended for patients receiving frovatriptan, particularly those on antihypertensive therapy. medscape.commyactivehealth.com

| Antihypertensive Drug Class | Potential Interaction with this compound |

| Beta-blockers (e.g., propranolol, atenolol) | Potential for decreased antihypertensive effect drugbank.com |

| ACE inhibitors (e.g., captopril) | Potential for decreased antihypertensive effect drugbank.com |

| Angiotensin II receptor blockers (e.g., azilsartan (B1666440) medoxomil) | Potential for decreased antihypertensive effect drugbank.com |

| Calcium channel blockers (e.g., amlodipine) | Potential for decreased antihypertensive effect drugbank.com |

| Diuretics (e.g., chlorothiazide) | Potential for decreased antihypertensive effect drugbank.com |

Advanced Research Topics on Ent Frovatriptan

Molecular Modeling and Computational Studies of ent-Frovatriptan Binding

Computational chemistry offers significant insights into the molecular properties of this compound and its interaction with serotonin (B10506) 5-HT1B and 5-HT1D receptors, which are the primary targets for its therapeutic action. researchgate.netnih.gov Studies utilizing Density Functional Theory (DFT) have been conducted to analyze the molecule's stability, reactivity, and electronic characteristics. researchgate.net

One key investigation employed the B3LYP/6–311++G(d,p) level of theory to examine various conformers of the frovatriptan (B193164) molecule. researchgate.net The stability and chemical reactivity of these conformers were assessed by calculating the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap (ΔEL-H). A larger energy gap generally implies greater stability and lower chemical reactivity. The analysis revealed that different conformers possess distinct stability levels, with conformer III showing the highest energy gap and thus the greatest stability. researchgate.net

Molecular Electrostatic Potential (MEP) surface analysis has also been used to identify the active regions of the molecule, highlighting the electronegative potential around the oxygen and nitrogen atoms, which are crucial sites for molecular interactions. researchgate.net Furthermore, molecular docking simulations have been performed to predict the binding interactions between frovatriptan and its target receptors. These computational approaches are vital for understanding the structural basis of the drug's high affinity and selectivity, guiding the design of future molecules with potentially improved properties. researchgate.net

| Conformer | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (eV) |

|---|---|---|---|---|

| I | -783.352 | -5.659 | -0.925 | 4.734 |

| II | -783.352 | -5.672 | -0.924 | 4.748 |

| III | -783.348 | -5.741 | -0.914 | 4.827 |

| IV | -783.349 | -5.680 | -0.926 | 4.754 |

| V | -783.349 | -5.679 | -0.925 | 4.754 |

Formulation Development Research for this compound

Conventional oral formulations of frovatriptan exhibit certain pharmacokinetic limitations, including a slow onset of action and low bioavailability (22% to 30%), which can reduce its efficacy for acute migraine attacks. nih.govnih.gov To address these challenges, significant research has been directed towards developing novel drug delivery systems.

One promising area of research is intranasal delivery, which bypasses the gastrointestinal tract and first-pass metabolism, potentially offering faster absorption and brain targeting. pjps.pkresearchgate.net Studies have focused on the development of frovatriptan-loaded binary ethosomes (BE) incorporated into an in-situ gel. nih.govtandfonline.com Binary ethosomes are flexible nanovesicles that can enhance drug permeation across mucosal membranes. An optimized BE formulation (F9) demonstrated desirable characteristics, including a small particle size (154.1 nm), high entrapment efficiency (89.34%), and a high zeta potential (-46.94 mV), which indicates good stability. nih.gov When this BE formulation was incorporated into a mucoadhesive in-situ gel (G2), it exhibited a sustained-release profile, with about 22.3% of the drug released in the first 30 minutes and 98.56% released over 24 hours. nih.govtandfonline.com

Another approach has been the development of sublingual tablets. nih.gov This route also avoids hepatic first-pass metabolism and offers rapid drug absorption due to the high vascularization of the sublingual mucosa. Research into sublingual tablets containing chitosan, a bioadhesive polymer, suggested the potential to significantly enhance bioavailability and achieve a therapeutic response within 10 minutes of administration. nih.gov

| Formulation Type | Key Components | Optimized Formulation ID | Key Performance Characteristics | Reference |

|---|---|---|---|---|

| Intranasal Binary Ethosome (BE) | Phospholipid PLH90, Ethanol, Propylene Glycol, Cholesterol | F9 | Particle Size: 154.1 nm; Entrapment Efficiency: 89.34% | nih.govtandfonline.com |

| Intranasal BE In-Situ Gel | F9 BE formulation, Poloxamer 407, Carbopol 934 | G2 | Sustained Release: ~98.6% in 24 hours; Good Mucoadhesion | nih.govtandfonline.com |

| Sublingual Tablet | Frovatriptan, Chitosan (5% w/w) | F9 | Bioadhesion Time: ~10.5 minutes; Potential for rapid onset | nih.gov |

Pharmacogenomics and Personalized Medicine Approaches to this compound Response

The clinical response to triptans, including frovatriptan, can vary significantly among individuals, suggesting that genetic factors play a role in treatment efficacy. nih.govnih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical area of research for tailoring migraine therapy and moving towards personalized medicine. nih.govspbase.org

Research has identified specific genetic variants that may predict a patient's response to frovatriptan. A notable finding is the association between the polymorphism rs4680 in the gene for catechol-O-methyltransferase (COMT) and an increased risk of a poor clinical response to frovatriptan. mattiolihealth.com The COMT enzyme is involved in the metabolism of catecholamine neurotransmitters, and variations in its activity could influence pain pathways relevant to migraine.